4-(Benzenesulfinyl)-N-benzylbutanamide
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Overview
Description
4-(Benzenesulfinyl)-N-benzylbutanamide is an organic compound that features a benzenesulfinyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfinyl)-N-benzylbutanamide typically involves the reaction of benzenesulfinyl chloride with N-benzylbutanamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfinyl)-N-benzylbutanamide undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form benzenesulfonyl derivatives.
Reduction: The compound can be reduced to form benzenesulfide derivatives.
Substitution: The benzenesulfinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Benzenesulfonyl derivatives.
Reduction: Benzenesulfide derivatives.
Substitution: Various substituted benzenesulfinyl derivatives depending on the nucleophile used
Scientific Research Applications
4-(Benzenesulfinyl)-N-benzylbutanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(Benzenesulfinyl)-N-benzylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A related compound with a sulfonamide group instead of a sulfinyl group.
Benzenesulfide: A compound with a sulfide group instead of a sulfinyl group.
Benzenesulfonyl chloride: A compound with a sulfonyl chloride group instead of a sulfinyl group.
Uniqueness
4-(Benzenesulfinyl)-N-benzylbutanamide is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. Its benzenesulfinyl group allows for specific chemical transformations and interactions that are not possible with other related compounds .
Properties
CAS No. |
116414-33-6 |
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Molecular Formula |
C17H19NO2S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-(benzenesulfinyl)-N-benzylbutanamide |
InChI |
InChI=1S/C17H19NO2S/c19-17(18-14-15-8-3-1-4-9-15)12-7-13-21(20)16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,18,19) |
InChI Key |
IUSYNVWZJMCYTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCS(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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